molecular formula C7H7N5O B116769 4(1H)-Pteridinone, 2-amino-6-methyl- CAS No. 708-75-8

4(1H)-Pteridinone, 2-amino-6-methyl-

Cat. No. B116769
CAS RN: 708-75-8
M. Wt: 177.16 g/mol
InChI Key: UDOGNMDURIJYQC-UHFFFAOYSA-N
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Description

“4(1H)-Pteridinone, 2-amino-6-methyl-” is also known as “2-Amino-4-hydroxy-6-methylpyrimidine”. It is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .


Synthesis Analysis

An efficient route to 2-amino-1,4-dihydropyrimidines, which are small multitargeted molecules containing a 2-aminopyrimidine scaffold, has been developed using ultrasound irradiation as the energy source .


Molecular Structure Analysis

The molecular formula of “4(1H)-Pteridinone, 2-amino-6-methyl-” is C5H7N3O, and its molecular weight is 125.1286 . The IUPAC Standard InChI is InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3, (H3,6,7,8,9) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 125.1286 . It is a white powder . The melting point is greater than 300°C . Other physical and chemical properties such as solubility and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Reactivity

4(1H)-Pteridinone, 2-amino-6-methyl- has been explored for its synthesis and reactivity properties in various studies:

  • Synthesis of Analogues of Folic Acid

    This compound is utilized in the synthesis of analogues of folic acid, demonstrating its significance in pharmaceutical chemistry. It's particularly noted for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of these analogues, such as in the synthesis of 10-propargylfolic acid (Piper, McCaleb, & Montgomery, 1987).

  • Mass Spectral Analysis

    The compound's reduced forms exhibit cofactor and inhibitory properties with enzymes like phenylalanine hydroxylase. Mass spectrometry has been employed to confirm structure and assess purity and reduction extent (Williams & Ayling, 1973).

  • Cycloadditions and Synthesis of Pteridinediones

    Studies have shown its use in [3+2] dipolar cycloadditions leading to C(6)-substituted pteridinones, offering a new synthesis method for pterinones with functionalized side chains (Steinlin, Sonati, & Vasella, 2008).

Photophysical and Photosensitizing Properties

The photophysical and photosensitizing characteristics of this compound have been investigated, highlighting its potential in photochemical applications:

  • Fluorescence and Phosphorescence Emissions: The fluorescence and phosphorescence emissions of 2-amino-4 (3H) pteridinone in aqueous solutions are pH-dependent. This property is utilized in studies of fluorescence quantum yield and triplet state reactions (Chahidi, Aubailly, Momzikoff, Bazin, & Santus, 1981).

Antiviral and Antitumor Agents

The compound's derivatives have been explored for their antiviral and antitumor properties, showcasing its potential in therapeutic applications:

  • Antiviral Evaluation: Derivatives of 4(1H)-Pteridinone, 2-amino-6-methyl- have been synthesized and evaluated for antiviral activity, providing insights into its potential as a basis for antiviral drugs (Molina, Cobo, Sánchez, Nogueras, & Clercq, 1999).
  • Potential Antitumor Agents: Novel derivatives of this compound have been designed, synthesized, and tested for anti-proliferative activities against various cancer cell lines. These studies contribute to the development of new anticancer therapeutic agents (Hou, Zhu, Li, Shen, Xu, Li, Liu, & Gong, 2019).

Safety And Hazards

There is limited information available on the specific safety and hazards of “4(1H)-Pteridinone, 2-amino-6-methyl-”. It is recommended to handle the compound with care, avoid creating dust, and prevent inhalation of vapors, mist, or gas .

properties

IUPAC Name

2-amino-6-methyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOGNMDURIJYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221062
Record name 4(1H)-Pteridinone, 2-amino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pteridinone, 2-amino-6-methyl-

CAS RN

708-75-8
Record name 4(1H)-Pteridinone, 2-amino-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pteridinone, 2-amino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpterin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WA Mustaqim - Ethnobotany of the Mountain Regions of Southeast …, 2021 - Springer
Agallochum malaccensis (Lam.) OK; Agallochum malaicense Rumph.; Agallochum secundarium coinamense Rumph.; Aloexylum agallochum Lour.; Aquillaria agallochum Roxb.; …
Number of citations: 2 link.springer.com

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